N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Description
The compound is also known as Etonitazepyne . It belongs to the Nitazenes group and is a synthetic opioid . The IUPAC name is 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole .
Molecular Structure Analysis
The molecular formula of the compound is C22H26N4O3 . The InChI string is InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3 . The molecular weight is 394.4669 g/mol .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The application of compounds similar to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide in photodynamic therapy for cancer treatment is noteworthy. A study by Pişkin et al. (2020) focused on the synthesis of a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer in cancer photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antagonists for HIV-1 Infection and Drug Development
Research by Cheng De-ju (2015) explored the potential of methylbenzenesulfonamide, sharing structural similarity with the compound , in the development of small molecular antagonists for HIV-1 infection prevention (Cheng De-ju, 2015).
Endothelin Receptor Antagonism
A study involving N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201), an endothelin receptor antagonist, detailed its pharmacokinetic properties and the potential for treating cardiovascular diseases (Ohashi, Nakamura, & Yoshikawa, 1999).
Anticancer and Antiviral Applications
Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
Corrosion Inhibition in Metals
A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, which is relevant for industrial applications in metal protection (Kaya et al., 2016).
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-27-19-8-6-18(7-9-19)23-14-17(12-21(23)24)13-22-28(25,26)20-10-5-15(2)16(3)11-20/h5-11,17,22H,4,12-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRQSFFHHIPFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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